molecular formula C7H16O3 B6282667 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol CAS No. 20637-34-7

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Cat. No. B6282667
CAS RN: 20637-34-7
M. Wt: 148.2
InChI Key:
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Description

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, commonly referred to as MMP, is a volatile, colorless, flammable liquid with a characteristic odor. It is a type of ether with a wide variety of applications in both research and industry. MMP is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a solvent for the extraction of essential oils and as a reagent in organic synthesis. MMP has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

MMP is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a solvent for the extraction of essential oils. MMP is also used in the study of the biochemical and physiological effects of compounds.

Mechanism of Action

MMP is a volatile, colorless, flammable liquid with a characteristic odor. It is a type of ether that is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a solvent for the extraction of essential oils and as a reagent in organic synthesis. MMP acts as a solvent, allowing the extraction of compounds from complex mixtures. It is also used as a reagent in organic synthesis, allowing the formation of new compounds.
Biochemical and Physiological Effects
MMP has been studied for its potential biochemical and physiological effects. Studies have shown that MMP can be used as an antifungal agent, as well as an antioxidant. It has also been shown to have anti-inflammatory and anti-cancer activities. MMP has been shown to have a protective effect on the liver and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

MMP has several advantages for laboratory experiments. It is relatively inexpensive, readily available, and easy to work with. It can also be used in a variety of reactions, making it a versatile reagent. However, MMP is highly flammable and can be toxic if not used properly. It is also volatile, so it must be stored in a tightly sealed container.

Future Directions

The potential applications of MMP are vast, and there are many future directions for research. One potential direction is the development of new methods for the synthesis of MMP. Another potential direction is the development of new uses for MMP, such as the synthesis of novel compounds or the extraction of essential oils. Additionally, further research is needed to explore the biochemical and physiological effects of MMP, as well as its potential therapeutic applications. Finally, further research is needed to explore the safety and toxicity of MMP.

Synthesis Methods

MMP can be synthesized through a variety of methods, including the Williamson ether synthesis and the Grignard reaction. In the Williamson ether synthesis, a methyl halide is reacted with an alcohol in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is reacted with magnesium metal to form an organomagnesium compound, which is then reacted with an alcohol to form an ether. Both of these methods can be used to synthesize MMP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol involves the reaction of 3-methoxy-2-methylpropan-1-ol with formaldehyde in the presence of a base to form the intermediate 3-methoxy-2-(hydroxymethyl)-2-methylpropan-1-ol. This intermediate is then reacted with methanol in the presence of an acid catalyst to form the final product.", "Starting Materials": [ "3-methoxy-2-methylpropan-1-ol", "formaldehyde", "methanol", "base", "acid catalyst" ], "Reaction": [ "Step 1: React 3-methoxy-2-methylpropan-1-ol with formaldehyde in the presence of a base to form 3-methoxy-2-(hydroxymethyl)-2-methylpropan-1-ol.", "Step 2: React the intermediate from step 1 with methanol in the presence of an acid catalyst to form 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol." ] }

CAS RN

20637-34-7

Product Name

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Molecular Formula

C7H16O3

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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